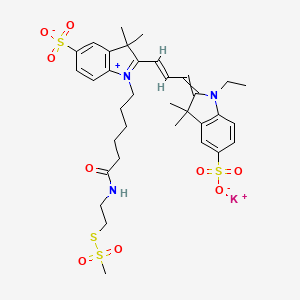
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt is a fluorescent dye known for its thiol reactivity and water solubility. It is widely used in scientific research due to its ability to label and visualize biomolecules. The molecular formula of this compound is C34H44N3O9S4•K, and it has a molecular weight of 806.09 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt typically involves the reaction of a cyanine dye precursor with a monofunctional MTSEA (methanethiosulfonate ethylammonium) reagent. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The exact synthetic route and reaction conditions can vary depending on the specific requirements of the research or industrial application .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the dye to remove any impurities and ensure high purity and consistency. The final product is then formulated into a potassium salt for stability and ease of use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt primarily undergoes substitution reactions due to its thiol-reactive nature. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiol-containing compounds, oxidizing agents, and reducing agents. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure optimal reactivity and product formation .
Major Products Formed
The major products formed from reactions involving this compound include labeled biomolecules, such as proteins and nucleic acids. These labeled products are used in various analytical and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical devices.
Wirkmechanismus
The mechanism of action of Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt involves its ability to react with thiol groups on biomolecules. This reaction forms a covalent bond between the dye and the target molecule, resulting in a fluorescently labeled product. The fluorescence emitted by the dye allows for the visualization and quantification of the labeled biomolecules. The molecular targets of this dye include proteins, nucleic acids, and other thiol-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt: Similar to the monofunctional version but contains two reactive sites, allowing for cross-linking of biomolecules.
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt: Another cyanine dye with a different fluorescent wavelength, used for multiplexing applications.
Uniqueness
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt is unique due to its specific reactivity with thiol groups and its optimal fluorescence properties. Its water solubility and stability as a potassium salt make it highly suitable for various research and industrial applications .
Eigenschaften
Molekularformel |
C34H44KN3O9S4 |
|---|---|
Molekulargewicht |
806.1 g/mol |
IUPAC-Name |
potassium;2-[(E)-3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C34H45N3O9S4.K/c1-7-36-28-17-15-24(49(41,42)43)22-26(28)33(2,3)30(36)12-11-13-31-34(4,5)27-23-25(50(44,45)46)16-18-29(27)37(31)20-10-8-9-14-32(38)35-19-21-47-48(6,39)40;/h11-13,15-18,22-23H,7-10,14,19-21H2,1-6H3,(H2-,35,38,41,42,43,44,45,46);/q;+1/p-1 |
InChI-Schlüssel |
QXQUGLZEDRRKJE-UHFFFAOYSA-M |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+] |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


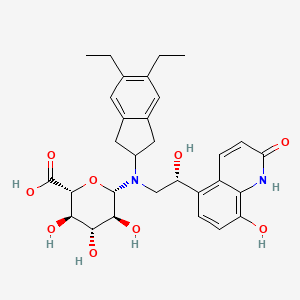
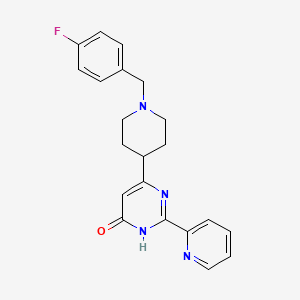
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)





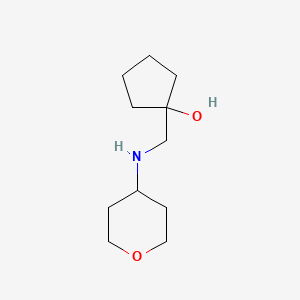
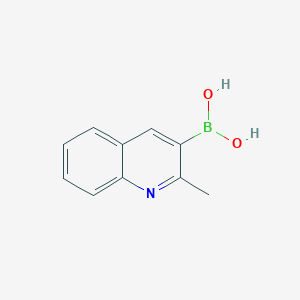
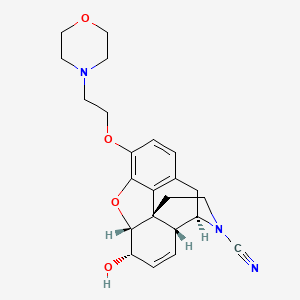
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)

![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
